molecular formula C15H15F3N4O2S B2566649 N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide CAS No. 1396889-52-3

N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide

Cat. No. B2566649
CAS RN: 1396889-52-3
M. Wt: 372.37
InChI Key: BHKWJLBLUCYUTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide, commonly known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. TAK-659 has shown promising results in preclinical studies, and its mechanism of action has been extensively studied.

Scientific Research Applications

Synthesis and Structural Investigation

The synthesis of novel pyrrolo[2,3-d]pyrimidine derivatives bearing an aromatic sulfonamide moiety has been catalyzed efficiently using 4-(N,N-Dimethylamino)pyridine (DMAP) under solvent-free conditions, demonstrating a significant improvement over traditional catalytic systems. These compounds were characterized by their full spectral data, highlighting the versatility of DMAP in synthesizing complex organic compounds with potential biological activities (Khashi, Davoodnia, & Chamani, 2014).

Computational Study and Molecular Docking

Extensive computational and spectroscopic studies on sulfamethazine Schiff-base (SMS) revealed insights into its molecular structure, vibrational frequencies, and electronic properties. The study utilized DFT/B3LYP and HF methods, providing a thorough analysis of the molecule's stability, charge delocalization, and intramolecular hydrogen bond formations. This research underscores the potential of SMS in structure-activity relationship studies for correlating biological activity with quantum descriptors (Mansour & Ghani, 2013).

Antimicrobial and Antitumor Activities

A series of novel thiophene and N-substituted thieno[3,2-d]pyrimidine derivatives demonstrated potent antitumor and antibacterial activities. Compounds within this series showed higher activity against various cancer cell lines and exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, indicating their potential as therapeutic agents (Hafez, Alsalamah, & El-Gazzar, 2017).

Carbonic Anhydrase Inhibition

Novel benzenesulfonamides incorporating pyrrole, pyrrolopyrimidine, and fused pyrrolopyrimidine moieties have been synthesized and evaluated for their inhibitory effects against human carbonic anhydrase isoforms. These compounds displayed potent activity as inhibitors for the tumor-associated isoforms in the nanomolar and subnanomolar range, highlighting their potential in therapeutic applications targeting carbonic anhydrases (Ghorab, Alsaid, Ceruso, Nissan, & Supuran, 2014).

properties

IUPAC Name

N-(2-pyrrolidin-1-ylpyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N4O2S/c16-15(17,18)11-3-5-13(6-4-11)25(23,24)21-12-9-19-14(20-10-12)22-7-1-2-8-22/h3-6,9-10,21H,1-2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHKWJLBLUCYUTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=C(C=N2)NS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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